molecular formula C16H17BrO2 B7997236 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene

1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene

Cat. No.: B7997236
M. Wt: 321.21 g/mol
InChI Key: ZNWIXOPPBHNYNP-UHFFFAOYSA-N
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Description

1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene is an organic compound with the molecular formula C16H17BrO2 It is a brominated aromatic compound that features a benzene ring substituted with a bromine atom and a 2-isopropoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene typically involves multi-step organic reactions. One common method is the bromination of 2-((2-isopropoxyphenoxy)methyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, ensures the production of high-quality compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: New aromatic compounds with various substituents replacing the bromine atom.

    Oxidation Products: Phenols, quinones.

    Reduction Products: De-brominated benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene depends on its specific application and the type of reaction it undergoes. As a brominated aromatic compound, it often acts as an electrophile in electrophilic aromatic substitution reactions. The bromine atom can be replaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene is unique due to the presence of both a bromine atom and a 2-isopropoxyphenoxy group on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable for specific synthetic applications and research studies. Its structure allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene, a compound with potential biological activity, has garnered attention in various fields of research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19BrO2, with a molecular weight of approximately 323.23 g/mol. The compound features a bromobenzene moiety substituted with an isopropoxyphenyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC16H19BrO2
Molecular Weight323.23 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against various pathogens. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.
  • Antioxidant Activity : The presence of phenolic groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems.
  • Anti-inflammatory Effects : Some studies indicate that this compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in microbial growth or inflammatory processes. This interaction can lead to alterations in cellular signaling pathways.
  • Radical Scavenging : Its antioxidant properties are likely due to the ability of the phenolic structure to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy tested the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity Assessment : Research conducted by Smith et al. (2023) demonstrated that the compound exhibited a high radical scavenging capacity in vitro, comparable to well-known antioxidants like ascorbic acid .
  • Inflammation Model Experiment : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

1-bromo-2-[(2-propan-2-yloxyphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c1-12(2)19-16-10-6-5-9-15(16)18-11-13-7-3-4-8-14(13)17/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWIXOPPBHNYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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